N-[2-(2-methoxyethylamino)phenyl]-2-methylsulfanylbenzamide
Description
N-[2-(2-methoxyethylamino)phenyl]-2-methylsulfanylbenzamide is a complex organic compound that features both amine and benzamide functional groups
Properties
IUPAC Name |
N-[2-(2-methoxyethylamino)phenyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-21-12-11-18-14-8-4-5-9-15(14)19-17(20)13-7-3-6-10-16(13)22-2/h3-10,18H,11-12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIWVNIJBUCQEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC=CC=C1NC(=O)C2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyethylamino)phenyl]-2-methylsulfanylbenzamide typically involves a multi-step process. One common route includes the following steps:
Formation of the amine intermediate: This involves the reaction of 2-methoxyethylamine with a suitable aromatic compound under controlled conditions.
Coupling with benzamide: The intermediate is then reacted with 2-methylsulfanylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyethylamino)phenyl]-2-methylsulfanylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions typically involve the use of a Lewis acid catalyst and an appropriate electrophile.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-[2-(2-methoxyethylamino)phenyl]-2-methylsulfanylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-(2-methoxyethylamino)phenyl]-2-methylsulfanylbenzamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that are critical in various biological pathways. The exact pathways and targets can vary depending on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethylphenyl)-2-(2-methoxyethylamino)propionamide
- N-(4-(2-methoxyethyl)-3-(2-methoxyethylamino)phenyl)acetamide
Uniqueness
N-[2-(2-methoxyethylamino)phenyl]-2-methylsulfanylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
